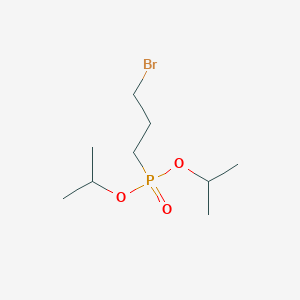

Dipropan-2-yl (3-bromopropyl)phosphonate

Description

Dipropan-2-yl (3-bromopropyl)phosphonate (CAS: 1809-20-7; synonyms: diisopropyl (3-bromopropyl)phosphonate) is an organophosphorus compound characterized by a phosphonate core esterified with two isopropyl groups and a 3-bromopropyl substituent. Its structure confers unique reactivity due to the bromine atom, which enables nucleophilic substitution reactions, and the phosphonate moiety, which provides hydrolytic stability compared to phosphate esters . This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, leveraging its bromine atom for functionalization and its phosphonate group for bioisosteric replacement of phosphates .

Properties

CAS No. |

53773-77-6 |

|---|---|

Molecular Formula |

C9H20BrO3P |

Molecular Weight |

287.13 g/mol |

IUPAC Name |

1-bromo-3-di(propan-2-yloxy)phosphorylpropane |

InChI |

InChI=1S/C9H20BrO3P/c1-8(2)12-14(11,7-5-6-10)13-9(3)4/h8-9H,5-7H2,1-4H3 |

InChI Key |

RBIXKURVGCMNJU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OP(=O)(CCCBr)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of Dipropan-2-yl (3-bromopropyl)phosphonate

General Synthetic Strategy

The synthesis of Dipropan-2-yl (3-bromopropyl)phosphonate typically involves the esterification of a phosphonic acid derivative or phosphonic acid dichloride with appropriate alcohols, followed by the introduction of the 3-bromopropyl group either by direct alkylation or by using a brominated alkyl precursor.

Two main routes are commonly reported:

Route A: Direct esterification of phosphonic acid derivatives with isopropanol to form the dipropan-2-yl phosphonate ester, followed by alkylation with 1,3-dibromopropane or 3-bromopropyl halides.

Route B: Nucleophilic substitution of diisopropyl phosphite with 3-bromopropyl halides under basic conditions to yield the target compound.

Specific Synthetic Procedures

Esterification of Phosphonic Acid Dichloride

Starting materials: Phosphonic acid dichloride (PCl2(OH)) or phosphonic acid, isopropanol, and 3-bromopropanol or 3-bromopropyl halide.

Procedure: The phosphonic acid dichloride is reacted with excess isopropanol in anhydrous conditions, often in the presence of a base such as triethylamine, at low temperatures (0 to 25 °C) to form the dipropan-2-yl phosphonate intermediate.

Alkylation: The intermediate is then reacted with 3-bromopropyl halide (e.g., 3-bromopropyl bromide or chloride) under nucleophilic substitution conditions, typically using a base like sodium hydride or potassium carbonate in an aprotic solvent (e.g., DMF or THF).

Outcome: This yields Dipropan-2-yl (3-bromopropyl)phosphonate with moderate to good yields (50-80%), depending on reaction conditions.

Michaelis-Arbuzov Reaction

Starting materials: Diisopropyl phosphite and 1,3-dibromopropane or 3-bromopropyl bromide.

Procedure: The Michaelis-Arbuzov reaction involves the nucleophilic attack of the phosphorus atom in diisopropyl phosphite on the alkyl bromide, generating the phosphonate ester.

Conditions: Heating at reflux in an inert atmosphere (e.g., nitrogen) in solvents such as toluene or neat conditions.

Advantages: This method provides a straightforward one-step synthesis with good regioselectivity.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Anhydrous THF, DMF, toluene | Aprotic solvents favored for nucleophilic substitution |

| Temperature | 0 °C to reflux (60-110 °C) | Lower temperatures for esterification; higher for Arbuzov reaction |

| Base | Triethylamine, potassium carbonate, sodium hydride | Base neutralizes HCl or activates nucleophile |

| Molar Ratios | Phosphonate:alkyl halide ~1:1 to 1:1.5 | Slight excess of alkyl halide may improve yield |

| Reaction Time | 2-24 hours | Depends on temperature and reagents |

Analytical Data and Characterization

The product Dipropan-2-yl (3-bromopropyl)phosphonate is typically characterized by:

Nuclear Magnetic Resonance (NMR):

- $$^{1}H$$ NMR shows signals corresponding to isopropyl methyl groups (doublets near 1.2 ppm), methine protons of isopropyl groups (~4.0 ppm), and the 3-bromopropyl chain (multiplets around 3.3-4.0 ppm).

- $$^{31}P$$ NMR typically shows a singlet near 25-30 ppm, characteristic of phosphonate esters.

Mass Spectrometry (MS): Molecular ion peaks consistent with the molecular weight of Dipropan-2-yl (3-bromopropyl)phosphonate.

Infrared Spectroscopy (IR): P=O stretching vibrations around 1200-1250 cm$$^{-1}$$, C-Br stretching near 500 cm$$^{-1}$$.

Research Findings and Practical Notes

Phosphonate esters like Dipropan-2-yl (3-bromopropyl)phosphonate are valuable as prodrug intermediates and for further functionalization due to the reactive bromine atom allowing nucleophilic substitution.

Asymmetric diesters of phosphonates, such as those bearing different alkyl groups, introduce chirality at phosphorus, which can affect biological activity and cleavage rates in prodrug applications.

The Michaelis-Arbuzov reaction is a robust and widely used method for synthesizing phosphonate esters, including bromopropyl derivatives, offering simplicity and scalability.

Optimization of reaction conditions, such as solvent choice and temperature, is crucial to minimize side reactions like polymerization or hydrolysis, which can occur with phosphonate intermediates.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Esterification + Alkylation | Phosphonic acid dichloride + isopropanol + 3-bromopropyl halide | Base (Et3N, K2CO3), aprotic solvent, 0-25 °C | Good control over ester groups | Multi-step, sensitive to moisture |

| Michaelis-Arbuzov Reaction | Diisopropyl phosphite + 3-bromopropyl bromide | Heating at reflux, inert atmosphere | One-step, high regioselectivity | Requires careful temperature control |

Chemical Reactions Analysis

Types of Reactions

Diisopropyl (3-bromopropyl)phosphonate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, and alkoxides.

Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

Reduction: The bromine atom can be reduced to form the corresponding alkane.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed.

Major Products Formed

Nucleophilic Substitution: Products include azides, thiols, and ethers.

Oxidation: Products include phosphonic acids and their derivatives.

Reduction: The major product is the corresponding alkane.

Scientific Research Applications

Diisopropyl (3-bromopropyl)phosphonate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various organophosphorus compounds and as a reagent in organic synthesis.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

Medicine: It is involved in the development of drugs targeting specific enzymes and pathways.

Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.

Mechanism of Action

The mechanism of action of diisopropyl (3-bromopropyl)phosphonate involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the phosphonate moiety to participate in various substitution and addition reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.

Comparison with Similar Compounds

Comparison with Structurally Similar Phosphonate Compounds

Structural and Reactivity Comparisons

The following table summarizes key differences between Dipropan-2-yl (3-bromopropyl)phosphonate and analogous compounds:

Key Findings:

- Bromine vs. Non-Brominated Analogs: The presence of bromine in Dipropan-2-yl (3-bromopropyl)phosphonate distinguishes it from non-halogenated analogs like diisopropyl methylphosphonate. The bromine enables cross-coupling and substitution reactions, critical in drug discovery , whereas methyl-substituted analogs are primarily used as solvents or flame retardants .

- Diazo-Containing Phosphonates : Compounds like dimethyl (1-diazo-2-oxopropyl)phosphonate exhibit unique cyclopropanation reactivity but lack the hydrolytic stability of bromopropyl derivatives, limiting their utility in aqueous systems .

Biological Activity

Introduction

Dipropan-2-yl (3-bromopropyl)phosphonate is a phosphonate compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. Phosphonates, in general, are known for their ability to mimic phosphate esters and play crucial roles in various biological processes. This article explores the biological activity of Dipropan-2-yl (3-bromopropyl)phosphonate, drawing from diverse research findings, case studies, and data tables.

Chemical Structure and Properties

Dipropan-2-yl (3-bromopropyl)phosphonate can be represented by the following chemical structure:

This compound features a phosphonate group which is significant in terms of its interaction with biological systems. The bromopropyl moiety may enhance its reactivity and biological interactions.

Phosphonates like Dipropan-2-yl (3-bromopropyl)phosphonate often act by mimicking natural substrates in biochemical pathways. The phosphonate group can interfere with enzymatic processes, particularly those involving phosphate metabolism. For instance, they may inhibit enzymes such as kinases or phosphatases, leading to altered cellular signaling pathways.

Key Mechanisms Include:

- Enzyme Inhibition : Phosphonates can act as competitive inhibitors by mimicking the structure of phosphate substrates.

- Cell Membrane Interaction : Their hydrophilic nature often limits membrane permeability; however, modifications like the bromopropyl group can enhance cellular uptake.

Antimicrobial Properties

Research indicates that phosphonates exhibit significant antimicrobial activity. For example, compounds similar to Dipropan-2-yl (3-bromopropyl)phosphonate have been shown to inhibit bacterial growth by interfering with cell wall biosynthesis pathways.

Table 1: Antimicrobial Activity of Phosphonates

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Dipropan-2-yl (3-bromopropyl)phosphonate | E. coli | 32 µg/mL |

| Fosfomycin | Staphylococcus aureus | 8 µg/mL |

| FR-900098 | Plasmodium falciparum | 16 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments have demonstrated that while some phosphonates exhibit potent biological activity, they may also present toxicity risks at higher concentrations. For instance, studies have shown that certain derivatives can induce apoptosis in cancer cell lines.

Case Study: Cytotoxic Effects on Cancer Cells

A study evaluated the cytotoxic effects of Dipropan-2-yl (3-bromopropyl)phosphonate on various cancer cell lines, including breast and lung cancer cells. The results indicated a dose-dependent increase in cell death, with IC50 values ranging from 10 to 25 µM across different cell types.

Pharmacokinetics and Bioavailability

The bioavailability of phosphonates is often limited due to their high negative charge at physiological pH. However, recent advancements in prodrug strategies have improved their absorption and metabolic stability. For example, protecting groups that mask the phosphonate functionality can enhance cellular uptake without compromising activity.

Table 2: Bioavailability Enhancements through Prodrug Strategies

Q & A

Basic: What synthetic methodologies are recommended for preparing Dipropan-2-yl (3-bromopropyl)phosphonate with high purity?

Answer:

The compound is typically synthesized via nucleophilic substitution between diisopropyl phosphite and 3-bromopropyl bromide under anhydrous, inert conditions (e.g., nitrogen atmosphere). Key steps include:

- Reagent stoichiometry: Maintain a 1:1 molar ratio to minimize side reactions.

- Temperature control: Reactions are often conducted at 0–5°C to suppress thermal degradation of the bromopropyl intermediate .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) effectively removes unreacted starting materials and byproducts. Purity (>95%) can be verified via GC-MS or HPLC .

Advanced: How can reaction conditions be optimized to suppress β-elimination byproducts during synthesis?

Answer:

β-elimination (leading to allylic phosphonates) is a common side reaction. Mitigation strategies include:

- Solvent selection: Use polar aprotic solvents (e.g., THF) to stabilize intermediates and reduce elimination kinetics.

- Catalytic additives: Introduce mild bases (e.g., NaHCO₃) to neutralize HBr generated during the reaction, preventing acid-catalyzed elimination .

- Real-time monitoring: Employ in-situ FTIR or TLC to track reaction progress and adjust conditions dynamically .

Basic: What spectroscopic signatures confirm the structure of Dipropan-2-yl (3-bromopropyl)phosphonate?

Answer:

Advanced: How can contradictory data on the hydrolytic stability of brominated phosphonates be resolved?

Answer:

Discrepancies in literature often arise from varying experimental conditions. A systematic approach includes:

- pH-controlled stability assays: Compare degradation rates at pH 2–12 using HPLC to quantify intact compound.

- Isotopic labeling: Introduce deuterium at the β-position of the bromopropyl chain to assess elimination vs. hydrolysis pathways .

- Temperature dependence: Perform Arrhenius analysis to extrapolate shelf-life under storage conditions .

Basic: What safety protocols are critical when handling Dipropan-2-yl (3-bromopropyl)phosphonate?

Answer:

- Hazard mitigation:

- Use fume hoods and PPE (gloves, goggles) due to the compound’s lachrymatory and skin-irritating properties .

- Avoid contact with reducing agents (risk of exothermic decomposition).

- Waste disposal: Neutralize residual brominated species with sodium thiosulfate before aqueous disposal .

Advanced: What mechanistic insights guide the design of phosphonate-specific analytical methods?

Answer:

- Selective oxidation: Cu(II)/H₂O₂ at alkaline pH oxidizes phosphonates to phosphate, enabling colorimetric detection (e.g., molybdenum blue assay) .

- Chromatographic separation: Reverse-phase HPLC with ion-pairing agents (e.g., tetrabutylammonium bromide) resolves phosphonates from structurally similar organophosphorus compounds .

Advanced: How do microbial degradation pathways inform phosphonate stability studies?

Answer:

- Novel pathways: Some bacteria cleave C–P bonds via non-classical enzymes, detectable via genomic screening for phosphonate lyase homologs .

- Stability assays: Incubate the compound with soil or microbial consortia, monitoring phosphate release via ion chromatography .

Basic: What storage conditions prevent degradation of brominated phosphonates?

Answer:

- Temperature: Store at –20°C in amber vials to prevent thermal/photo degradation.

- Desiccation: Use anhydrous molecular sieves (3Å) to suppress hydrolysis .

Advanced: How can computational modeling aid in predicting phosphonate reactivity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.